molecular formula C6H8O3 B1673612 4,4-Dimethyldihydrofuran-2,3-dione CAS No. 13031-04-4

4,4-Dimethyldihydrofuran-2,3-dione

Cat. No.: B1673612
CAS No.: 13031-04-4
M. Wt: 128.13 g/mol
InChI Key: HRTOQFBQOFIFEE-UHFFFAOYSA-N
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Description

Dihydro-4,4-dimethyl-2,3-furandione is an organic compound with the molecular formula C6H8O3. It is an activated keto compound, known for its role in various chemical reactions and industrial applications. This compound is also referred to as 2-dehydropantolactone and is functionally related to pantoic acid .

Mechanism of Action

Target of Action

4,4-Dimethyldihydrofuran-2,3-dione, also known as Keto-pantoyllactone or Dihydro-4,4-dimethyl-2,3-Furandione, is a heterocyclic organic compound It is primarily used as a pharmaceutical intermediate , which suggests that it may interact with various biological targets depending on the specific drug it is used to synthesize.

Mode of Action

As a ketone compound, it possesses the reactivity of alcohols and aldehydes . It can react with nucleophiles, such as amines and sulfuric acid, to produce corresponding amine salts and sulfates . It can also undergo oxidation reactions, such as reacting with hydrogen peroxide to produce corresponding hydroxylated products .

Pharmacokinetics

Its solubility in dichloromethane suggests that it may have good bioavailability when administered in suitable formulations.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C to maintain its stability. Furthermore, its reactivity suggests that it could potentially interact with various substances in the environment, which could influence its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydro-4,4-dimethyl-2,3-furandione can be synthesized by reacting alkali metal or alkaline earth metal salts of dimethylpyruvic acid with formaldehyde in the presence of an inorganic base . Another method involves the asymmetric hydrogenation of dihydro-4,4-dimethyl-2,3-furandione using a neutral rhodium (I) aminophosphine-phosphinite complex .

Industrial Production Methods: The industrial production of dihydro-4,4-dimethyl-2,3-furandione typically follows the synthetic routes mentioned above, with a focus on optimizing reaction conditions to achieve high yields and purity.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide.

    Reduction: Neutral rhodium (I) aminophosphine-phosphinite complex.

    Substitution: Amines and other nucleophiles.

Major Products:

    Hydroxylated products: from oxidation.

    D-(-)-pantoyl lactone: from reduction.

    Amine salts: from substitution reactions.

Scientific Research Applications

Dihydro-4,4-dimethyl-2,3-furandione has several applications in scientific research:

Comparison with Similar Compounds

  • 2,2-Dimethyl-3(2H)-furanone
  • 2,2-Dimethyl-1,3-dioxolan-4-one
  • 2,3-Dihydro-2,2-dimethyl-7-benzofuranol

Comparison: Dihydro-4,4-dimethyl-2,3-furandione is unique due to its specific structure and reactivity as an activated keto compound. Its ability to undergo enantioselective hydrogenation to form D-(-)-pantoyl lactone sets it apart from other similar compounds .

Properties

IUPAC Name

4,4-dimethyloxolane-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2)3-9-5(8)4(6)7/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTOQFBQOFIFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30156448
Record name Keto-pantoyllactone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30156448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13031-04-4
Record name Ketopantolactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13031-04-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Keto-pantoyllactone
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Record name Keto-pantoyllactone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydro-4,4-dimethylfuran-2,3-dione
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Synthesis routes and methods I

Procedure details

5 g (38.4 mmol) of pantolactone were reacted with 3.6 g (15.5 mmol) of trichloroisocyanuric acid as described in Example 13. In contrast to Example 13, 60 mg (0.25 mmol) of TEMPO derivative C were used as the catalyst. The reaction had finished after 3 hours. After recrystallization of the crude product there were obtained 4.6 g (93%) of ketopantolactone, m.p. 69°-70° C., GC content: 100% (area percent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mg
Type
catalyst
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

1.18 g (9.1 mmol) of pantolactone were dissolved in 27 ml of methylene chloride at 22° C. in a 50 ml reaction flask. 777 mg (9.5 mmol) of sodium acetate and 850 mg (3.7 mmol) of trichloroisocyanuric acid were added thereto. The mixture was cooled to 0° C. while stirring. 18.5% of ketopantolactone were obtained after a reaction period of 6 hours at 0° C. After a further reaction period of 20 hours at 22° C. the composition was 22.2% of ketopantolactone and 77.5% of pantolactone (area percent).
Quantity
1.18 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
777 mg
Type
reactant
Reaction Step Two
Quantity
850 mg
Type
reactant
Reaction Step Two
Yield
18.5%

Synthesis routes and methods III

Procedure details

5 g (38.4 mmol) of 2-hydroxy-3,3-dimethyl-γ-butyrolactone (pantolactone) were dissolved in 118 ml of methylene chloride in a 200 ml sulphonation flask. 3.3 g (40.2 mmol) of sodium acetate and 3.6 g (15.5 mmol) of trichloroisocyanuric acid were added thereto. The mixture was cooled to 0° C. while stirring. A solution of 38.2 mg (0.24 mmol) of TEMPO in 2 ml of methylene chloride was dosed in within 10 minutes. The temperature was held at 0°-3° C. by constant cooling. After a reaction period of 7 hours the white precipitate was filtered off. The filtrate was concentrated. Chromatography of the residue (SiO2, toluene/ethyl acetate 85:15) and subsequent recrystallization of the chromatographed product gave 4.23g (86%) of ketopantolactone, m.p. 67.5°-68° C., GC content: 100% (area percent).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
118 mL
Type
solvent
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
38.2 mg
Type
catalyst
Reaction Step Four
Yield
86%

Synthesis routes and methods IV

Procedure details

2.5 g (19.2 mmol) of pantolactone were reacted with 1.8 g (7.7 mmol) of trichloroisocyanuric acid in the presence of 30 mg (0.12 mmol) of TEMPO derivative C and 1.65g (20.1 mmol) of sodium acetate analogously to Example 14. In contrast to Example 14, ethyl acetate (20 ml) was used as the solvent. The reaction had finished after 2 hours. After recrystallization of the crude product there were obtained 2.2 g (89%) of ketopantolactone, m.p. 68°-69° C., GC content: 100% (area percent).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4-Dimethyldihydrofuran-2,3-dione
Reactant of Route 2
4,4-Dimethyldihydrofuran-2,3-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4,4-Dimethyldihydrofuran-2,3-dione
Reactant of Route 4
4,4-Dimethyldihydrofuran-2,3-dione
Reactant of Route 5
4,4-Dimethyldihydrofuran-2,3-dione
Reactant of Route 6
4,4-Dimethyldihydrofuran-2,3-dione

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